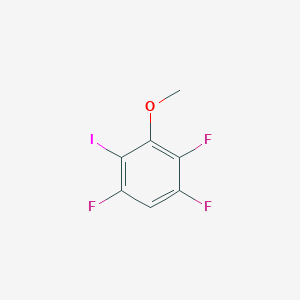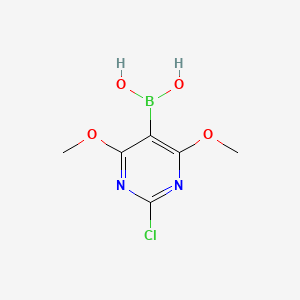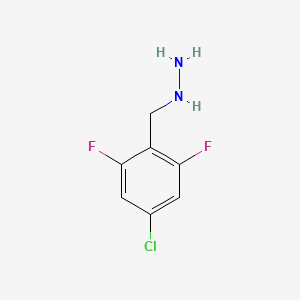
(4-Chloro-2,6-difluorobenzyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2,6-difluorobenzyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzyl ring substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,6-difluorobenzyl)hydrazine typically involves the reaction of (4-Chloro-2,6-difluorobenzyl)chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors equipped with temperature and pressure control systems.
化学反应分析
Types of Reactions: (4-Chloro-2,6-difluorobenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound, such as amines or hydrazines.
Substitution: Substituted benzyl derivatives with different functional groups.
科学研究应用
(4-Chloro-2,6-difluorobenzyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of (4-Chloro-2,6-difluorobenzyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and result in various biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
(4-Chloro-2,6-difluorobenzyl)chloride: A precursor in the synthesis of (4-Chloro-2,6-difluorobenzyl)hydrazine.
(4-Chloro-2,6-difluorobenzyl)alcohol: Another related compound with different functional groups.
(4-Chloro-2,6-difluorobenzaldehyde): A compound with an aldehyde group instead of a hydrazine group.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine substituents on the benzyl ring, which impart distinct chemical properties. The hydrazine group further enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and research applications.
属性
分子式 |
C7H7ClF2N2 |
|---|---|
分子量 |
192.59 g/mol |
IUPAC 名称 |
(4-chloro-2,6-difluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H7ClF2N2/c8-4-1-6(9)5(3-12-11)7(10)2-4/h1-2,12H,3,11H2 |
InChI 键 |
KOAOAUVLOPBAHX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)CNN)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


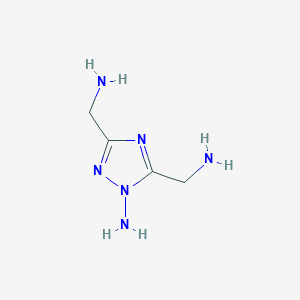
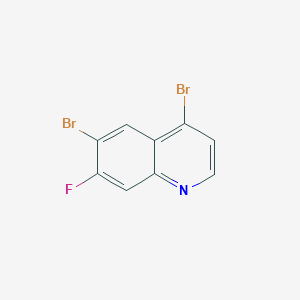
![1H-Imidazo[4,5-b][1,5]naphthyridine](/img/structure/B13121070.png)
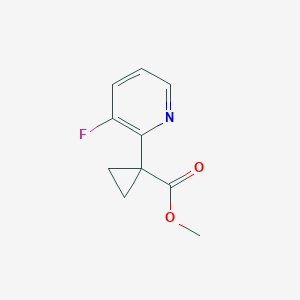
![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
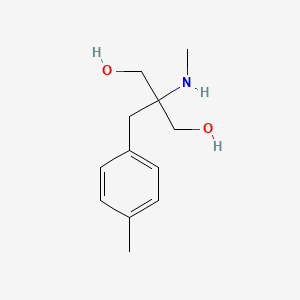
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
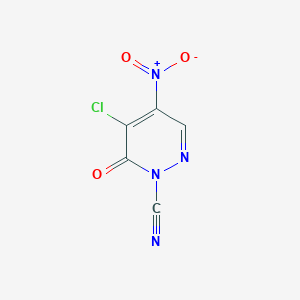
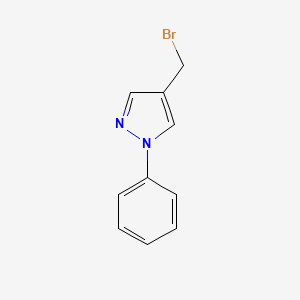
![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
